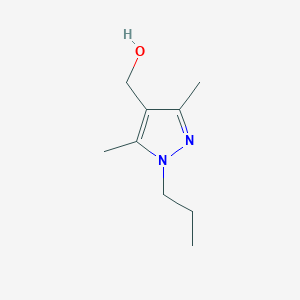

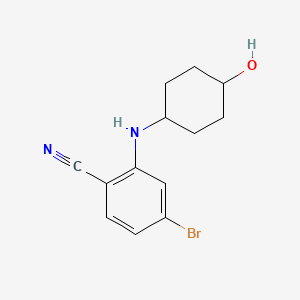

![molecular formula C18H13Cl2NO4 B3033323 2-氯-N-[6-氯-3-(3-甲氧基苯基)-4-氧代-4H-色满-2-基]乙酰胺 CAS No. 1017420-48-2](/img/structure/B3033323.png)

2-氯-N-[6-氯-3-(3-甲氧基苯基)-4-氧代-4H-色满-2-基]乙酰胺

描述

The compound "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" is a chlorinated acetamide derivative with a methoxyphenyl group and a chromenone structure. This compound is related to various acetamide derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry, such as anticonvulsant and antimicrobial activities .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves acetylation reactions, where an acyl chloride reacts with an amine. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is achieved through the reaction of an aniline derivative with POCl3 in acetate . Although the specific synthesis of "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" is not detailed in the provided papers, it is likely to follow similar acetylation and chlorination steps.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often confirmed using spectroscopic methods such as NMR, IR, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction . The molecular structure of the compound would likely exhibit characteristic peaks in IR and NMR spectra due to the presence of acetamide, chloro, and methoxyphenyl groups, as seen in related compounds .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The chloro and methoxy groups in the compound "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" suggest that it may also participate in reactions typical of chlorinated aromatics and ethers, such as nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of substituents on the aromatic ring and the acetamide moiety. For instance, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were characterized, revealing insights into the compound's supramolecular architecture and non-covalent interactions . The physical properties of "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" would be expected to be similar to those of related compounds, with the potential for hydrogen bonding and other non-covalent interactions influencing its solid-state structure.

科学研究应用

抗菌活性

对与 2-氯-N-[6-氯-3-(3-甲氧基苯基)-4-氧代-4H-色满-2-基]乙酰胺密切相关的化合物的研究揭示了它们在抗菌应用中的潜力。一项研究重点介绍了某些衍生物的合成,包括具有与该化学品相似的色满结构的化合物,以及它们对金黄色葡萄球菌、大肠杆菌和蜡样芽孢杆菌等细菌菌株的评估。这些化合物显示出显着的抑菌和杀菌活性,表明开发新型抗菌剂的一个有希望的方向(Behrami 和 Dobroshi,2019)。另一项研究合成了新型 (2-氧代-3-(芳基亚氨基)吲哚-1-基)-N-芳基乙酰胺衍生物,显示出相当大的抗菌和抗真菌活性(Debnath 和 Ganguly,2015)。

抗氧化性能

结构与该化学品相似的化合物也因其抗氧化活性而被探索。一项特定研究合成了新的香豆素衍生物并针对各种自由基进行了测试,显示了它们作为抗氧化剂的有效性。这表明此类化合物在对抗氧化应激相关疾病中具有潜在的用途(Kadhum 等人,2011)。

作用机制

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals forces .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may be absorbed and distributed in the body through these solvents . Its insolubility in water may affect its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research in this area .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that it may be more effective in certain environments .

属性

IUPAC Name |

2-chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4/c1-24-12-4-2-3-10(7-12)16-17(23)13-8-11(20)5-6-14(13)25-18(16)21-15(22)9-19/h2-8H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHKFDSCWHNDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)

![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)

![1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B3033250.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)

![7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033258.png)

![2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033263.png)